Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Description
Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cycloocta[b]thiophene core substituted with a phenoxyacetyl group at the 2-amino position and a methyl ester at the 3-carboxylate position. Its molecular formula is inferred as C₁₇H₁₉NO₄S (based on analogs like those in and ).
Properties
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-24-20(23)18-15-11-7-2-3-8-12-16(15)26-19(18)21-17(22)13-25-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWYVJMEMPBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C20H23NO4S. It features a cyclooctathiophene structure that contributes to its biological properties. The presence of the phenoxyacetyl group is significant for its interactions with biological targets.
Target Interaction
this compound primarily interacts with the actin-related protein 2/3 complex. This interaction suggests a potential role in modulating the cytoskeleton dynamics and cellular signaling pathways.
Biochemical Pathways
The compound is believed to influence several biochemical pathways associated with actin dynamics. Its effects may lead to alterations in cell migration and proliferation due to changes in the cytoskeletal organization.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 23.2 | Induces apoptosis |
| Other derivatives | Various | 52.9 - 95.9 | Varies by structure |
The IC50 values indicate that this compound exhibits higher potency than many related derivatives, suggesting a promising avenue for cancer therapy development .
Apoptosis Induction
Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells. For example:
- Early Apoptosis : The percentage of cells undergoing early apoptosis increased significantly compared to untreated controls.
- Late Apoptosis : A notable rise in late apoptotic cells was also observed.
These findings suggest that the compound not only inhibits cell proliferation but also actively promotes programmed cell death in malignant cells .
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with the compound resulted in a substantial reduction in cell viability (26.86% decrease), indicating its effectiveness as an antitumor agent .
- Hepatotoxicity Improvement : In animal models, compounds similar to this compound showed improvement in hemoglobin content and red blood cell counts post-treatment with chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its unique structural properties. Research indicates that derivatives of this compound exhibit biological activities that can be beneficial in treating various conditions.
Anticancer Activity
Studies have shown that compounds similar to methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can inhibit cancer cell proliferation. For instance, analogs have demonstrated efficacy against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been tested in animal models for conditions such as arthritis and has shown promise in reducing inflammation markers.
Biochemical Applications
The biochemical properties of this compound also make it a candidate for various assays and studies.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes linked to cancer metabolism and showed promising results in reducing enzyme activity.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents.
Materials Science
In materials science, this compound is being investigated for its potential use in developing new materials with specific properties.
Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with tailored properties. Research is ongoing to explore its incorporation into polymer matrices that could result in materials with enhanced mechanical strength and thermal stability.
Coatings and Composites
This compound is being studied for use in coatings and composites due to its chemical stability and resistance to environmental factors.
Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives of the compound demonstrated significant anticancer activity against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study involving induced arthritis models, the administration of this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to the control group.
Comparison with Similar Compounds
Core Structure Variations
- Cycloocta[b]thiophene vs. Tetrahydrobenzo[b]thiophene: The target compound’s cycloocta[b]thiophene core (eight-membered ring) contrasts with 4,5,6,7-tetrahydrobenzo[b]thiophene (six-membered ring) seen in compounds like Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a, ). The larger ring may enhance binding pocket compatibility in biological targets, as observed in antimycobacterial hexahydrocycloocta[b]thiophene derivatives .
- Hexahydro vs. Fully Saturated Rings: Partial saturation (hexahydro) in the cycloocta ring balances rigidity and flexibility, unlike fully saturated analogs like Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (), which lacks the phenoxyacetyl substituent.
Substituent Analysis
- Chlorophenoxyacetyl: Ethyl 2-(2-(2-chlorophenoxy)acetamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate () introduces electron-withdrawing Cl, enhancing electrophilicity . Cyanoacetyl: Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate () features a polar cyano group, impacting solubility and hydrogen-bonding capacity .
Antibacterial and Antimycobacterial Effects
- Hexahydrocycloocta[b]thiophene-3-carboxamide derivatives () exhibit antimycobacterial activity against Mycobacterium tuberculosis, with IC₅₀ values influenced by substituent bulk and polarity. The phenoxyacetyl group may enhance membrane penetration due to its lipophilicity .
- Tetrahydrobenzo[b]thiophene analogs () show antibacterial activity via inhibition of bacterial enzymes, though the cycloocta ring’s larger size could alter target specificity.
Receptor Modulation
- Adenosine A1 Receptor Enhancement: 2-Amino-3-benzoylthiophenes () act as allosteric enhancers, slowing agonist dissociation. The target compound’s phenoxyacetyl group may mimic benzoyl moieties, but its conformational flexibility could reduce binding affinity compared to rigid analogs like PD 81,723 .
Analgesic and Antioxidant Properties
- Cyanoacetylated tetrahydrobenzo[b]thiophenes () demonstrate analgesic activity via COX inhibition and antioxidant effects through free radical scavenging. The phenoxyacetyl substituent’s electron-rich aromatic system might augment antioxidant capacity .
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. How are synthetic by-products or degradation products identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
